

## Application Notes and Protocols for In Vivo Administration of BI 7446

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BI 7446** is a potent and selective cyclic dinucleotide (CDN)-based agonist of the Stimulator of Interferon Genes (STING) protein.[1] Activation of the STING pathway is a promising immuno-oncology strategy to treat tumors that are resistant to single-agent anti-PD-1 therapy.[2][3][4][5] As a STING agonist, **BI 7446** has been shown to activate all five human STING variants and induce long-lasting, tumor-specific, immune-mediated tumor rejection in preclinical mouse models.[2][4][5][6] These application notes provide a detailed overview of the in vivo administration protocols for **BI 7446** based on available preclinical data.

### **Data Presentation**

In Vitro Potency of BI 7446

Cell Line	EC50 (μM)	Description
THP1	0.06	Human monocytic cell line, indicating direct cytotoxic effect.[7]
RAW	4.8	Mouse macrophage cell line, indicating cross-species activity.[7]



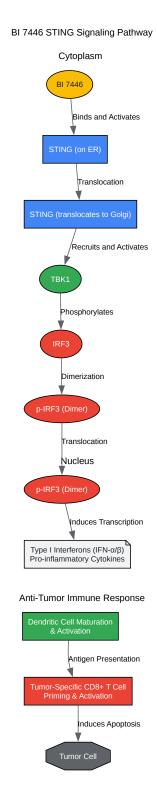
In Vivo Efficacy and Pharmacokinetics of BI 7446

Animal Model	Administration Route	Dosage	Key Findings
EMT6 mouse breast cancer model	Subcutaneous (s.c.)	0.25, 1, 4 μg (once weekly)	Dose-dependent tumor regression and induction of long-term immunologic memory against tumor rechallenge.[1][7]
4T1 BALB/c mouse tumor model	Intravenous (i.v.)	4, 12, 36 μg	High plasma clearance and a short elimination half-life.[1]
BALB/c mice	Intravenous (i.v.)	10 μmol/kg	High plasma clearance (78%) and a short half-life.[7]

## **Signaling Pathway**

**BI 7446**, as a cyclic dinucleotide, directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding event initiates a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. Nuclear IRF3 induces the transcription of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines. These cytokines are crucial for the maturation and activation of dendritic cells, leading to enhanced antigen presentation and the subsequent priming of tumor-specific CD8+ T cells, ultimately resulting in an anti-tumor immune response.[7]





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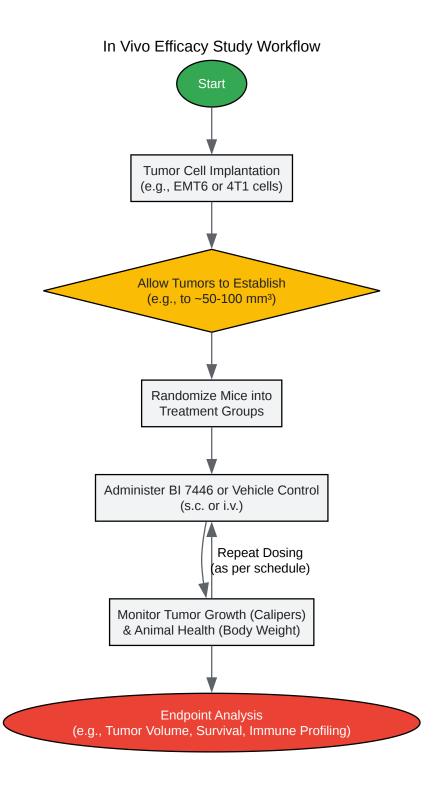


**Caption: BI 7446** activates the STING signaling pathway to induce an anti-tumor immune response.

# Experimental Protocols Experimental Workflow for In Vivo Efficacy Studies

The general workflow for assessing the in vivo efficacy of **BI 7446** in a syngeneic mouse tumor model involves tumor cell implantation, tumor growth monitoring, drug administration, and endpoint analysis.





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Caption: A generalized workflow for in vivo efficacy studies of BI 7446.



## Protocol 1: Subcutaneous Administration in an EMT6 Breast Cancer Model

This protocol is designed to assess the anti-tumor efficacy and induction of immune memory by **BI 7446**.

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- EMT6 murine breast carcinoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile PBS
- BI 7446
- Sterile, endotoxin-free vehicle for reconstitution (e.g., sterile water for injection or PBS)
- · Insulin syringes with 28-30G needles
- Calipers

#### Procedure:

- Cell Culture: Culture EMT6 cells in complete medium. Passage cells 2-3 times per week to maintain exponential growth.
- Tumor Cell Implantation:
  - Harvest EMT6 cells and resuspend in sterile PBS at a concentration of 2.5 x 10<sup>6</sup> cells/mL.
  - $\circ$  Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the mammary fat pad of each mouse.
- Tumor Growth Monitoring:



- Allow tumors to grow until they reach a volume of approximately 50-100 mm<sup>3</sup>.
- Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Drug Preparation and Administration:
  - Reconstitute BI 7446 in a sterile, endotoxin-free vehicle to the desired stock concentration.
     Further dilute with sterile PBS to the final dosing concentrations (e.g., 0.25 μg, 1 μg, and 4 μg per 50 μL).
  - $\circ$  Administer 50  $\mu$ L of the **BI 7446** solution or vehicle control via subcutaneous injection near the tumor site.
  - Dosing is typically performed once a week.
- Monitoring and Endpoint:
  - Continue to monitor tumor growth and the overall health of the mice (body weight, behavior) throughout the study.
  - The primary endpoint may be tumor growth inhibition or complete tumor regression.
- Immune Memory Rechallenge (for mice with complete tumor regression):
  - Approximately 60-100 days after the initial tumor implantation, rechallenge the mice with a subcutaneous injection of EMT6 cells in the contralateral flank.
  - Monitor for tumor growth to assess the presence of long-term anti-tumor immunity.

## Protocol 2: Intravenous Administration for Pharmacokinetic Studies in a 4T1 Tumor Model

This protocol is designed to evaluate the pharmacokinetic profile of **BI 7446**.

#### Materials:

Female BALB/c mice (6-8 weeks old)



- 4T1 murine breast carcinoma cells
- Complete cell culture medium
- Sterile PBS
- BI 7446
- Sterile, endotoxin-free vehicle for reconstitution
- Syringes and 30G needles
- Blood collection supplies (e.g., EDTA-coated tubes)
- Restraining device for intravenous injection

#### Procedure:

- Tumor Cell Implantation:
  - Implant 4T1 cells subcutaneously into the flank of BALB/c mice.
  - Allow tumors to establish as per the efficacy study protocol.
- Drug Preparation and Administration:
  - $\circ$  Prepare **BI 7446** in a sterile vehicle at the desired concentrations (e.g., 4 μg, 12 μg, and 36 μg per 100 μL).
  - Warm the tail of the mouse under a heat lamp to dilate the lateral tail veins.
  - Place the mouse in a restraining device.
  - Administer 100 μL of the BI 7446 solution via intravenous injection into a lateral tail vein.
- Blood Sampling:
  - Collect blood samples at various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).



- Process blood to separate plasma and store at -80°C until analysis.
- Pharmacokinetic Analysis:
  - Analyze the concentration of BI 7446 in plasma samples using a validated analytical method (e.g., LC-MS/MS).
  - Calculate pharmacokinetic parameters such as plasma clearance, half-life, and volume of distribution.

## **Concluding Remarks**

**BI 7446** is a promising STING agonist with demonstrated preclinical in vivo efficacy. The provided protocols offer a framework for researchers to investigate its anti-tumor activity and pharmacokinetic properties. It is essential to adapt these protocols based on specific experimental goals and to adhere to all institutional animal care and use guidelines. Careful dose selection and administration route are critical for maximizing the therapeutic potential of **BI 7446** while minimizing potential toxicities.

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